molecular formula C7H9FO3 B15306555 4-Fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

4-Fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B15306555
M. Wt: 160.14 g/mol
InChI Key: TYPUMFSKSGWIPU-UHFFFAOYSA-N
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Description

4-Fluoro-2-oxabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound that features a fluorine atom and an oxabicycloheptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. Additionally, directed Pd-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework has been described, yielding arylated products with high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-Fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the synthesis of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action for 4-Fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure and fluorine atom contribute to its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but without the fluorine atom.

    1,4-Cineole: Another bicyclic compound with an oxabicycloheptane framework, commonly found in nature.

    Cantharidin: A bicyclic compound with biological activity, used as a reference for studying similar structures.

Uniqueness

4-Fluoro-2-oxabicyclo[221]heptane-1-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C7H9FO3

Molecular Weight

160.14 g/mol

IUPAC Name

4-fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C7H9FO3/c8-6-1-2-7(3-6,5(9)10)11-4-6/h1-4H2,(H,9,10)

InChI Key

TYPUMFSKSGWIPU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1(CO2)F)C(=O)O

Origin of Product

United States

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